

MS-Peg3-thp supplier and purchasing information

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Compound of Interest		
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Application Notes and Protocols: MS-PEG3-THP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on **MS-PEG3-THP**, a PEG-based PROTAC linker used in chemical synthesis.[1][2] It includes supplier and purchasing information, application notes on its utility in bioconjugation, and a generalized experimental protocol for its use in modifying thiol-containing molecules.

Supplier and Purchasing Information

MS-PEG3-THP is a specialized chemical reagent available from several suppliers for research purposes. It is identified by CAS Number 357204-84-3.[3][4] The table below summarizes purchasing information from various vendors. Note that availability and pricing are subject to change, and some suppliers may offer this product via custom synthesis.



Supplier	Catalog Number	Purity	Molecular Formula	Molecular Weight	Notes
MyBioSource .com	MBS5800691	98%	Not Specified	Not Specified	Listed as a PEG-based PROTAC linker.[1]
MolCore	MC740097	>98%	C12H24O7S	312.38	Specializes in high-purity API intermediates
MedKoo Biosciences	123821	>98%	C12H24O7S	312.38	May require custom synthesis with a 1-gram minimum order.
BorenPharm	BK02550	95%	Not Specified	414.51	Listed under THP PEG linkers.
DC Chemicals	Not Specified	Not Specified	Not Specified	Not Specified	Described as a PEG-based PROTAC linker for research use only.

Application Notes Principle of Use

MS-PEG3-THP is a heterobifunctional linker molecule. Its structure can be broken down into three key components:



- MS (Methanesulfonyl or "Mesylate"): This is an excellent leaving group. The mesylate group is reactive towards nucleophiles, particularly thiols (sulfhydryl groups, -SH), enabling covalent bond formation.
- PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol spacer. The PEG linker increases the solubility of the molecule in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.
- THP (Tetrahydropyranyl): This is a common protecting group for alcohols. The THP group is stable under many reaction conditions but can be removed under acidic conditions to reveal a hydroxyl (-OH) group. This hydroxyl group can then be used for subsequent conjugation or modification.

The primary application of this linker is in multi-step synthesis pathways where controlled, sequential conjugation is required. A common use case is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linkage of different molecular entities is critical.

Key Applications

- Bioconjugation and Protein Modification: The mesylate group can react with cysteine residues on proteins or peptides. This allows for the site-specific attachment of the PEG-THP moiety.
- PROTAC Synthesis: As a PROTAC linker, it can be used to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby inducing targeted protein degradation.
- Drug Delivery and Development: PEGylation, the process of attaching PEG chains to
 molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic
 properties of therapeutic agents. Linkers like MS-PEG3-THP are building blocks in creating
 more complex drug delivery systems.
- Surface Modification: The functional groups can be used to immobilize biomolecules onto surfaces for applications in biosensors or biocompatible materials.

Experimental Protocols



The following is a generalized, two-stage protocol for the use of a bifunctional linker like **MS-PEG3-THP**. Stage 1 involves the conjugation of the mesylate group to a thiol-containing molecule (e.g., a cysteine-containing peptide). Stage 2 involves the deprotection of the THP group to reveal a hydroxyl group for further modification.

Note: This is a representative protocol. Optimal conditions such as buffer composition, pH, temperature, and reaction time must be determined empirically for each specific application.

Stage 1: Thiol Conjugation

Objective: To covalently link **MS-PEG3-THP** to a thiol-containing molecule (Molecule-SH).

Materials:

MS-PEG3-THP

- Thiol-containing molecule (e.g., peptide, protein)
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5, degassed.
- Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).
- Purification System: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

- Preparation: Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
- Linker Addition: Dissolve **MS-PEG3-THP** in a compatible organic solvent (e.g., DMSO, DMF) and add it to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add a quenching reagent (e.g., DTT) in molar excess to the linker to react with any unreacted **MS-PEG3-THP**.



- Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis to isolate the conjugated product (Molecule-S-PEG3-THP).
- Characterization: Confirm successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Stage 2: THP Deprotection

Objective: To remove the THP protecting group and expose the terminal hydroxyl group.

Materials:

- Purified Molecule-S-PEG3-THP conjugate
- Deprotection Solution: Acetic acid in a water/THF mixture (e.g., 3:1 ratio).
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
- Purification System: Dialysis or SEC.

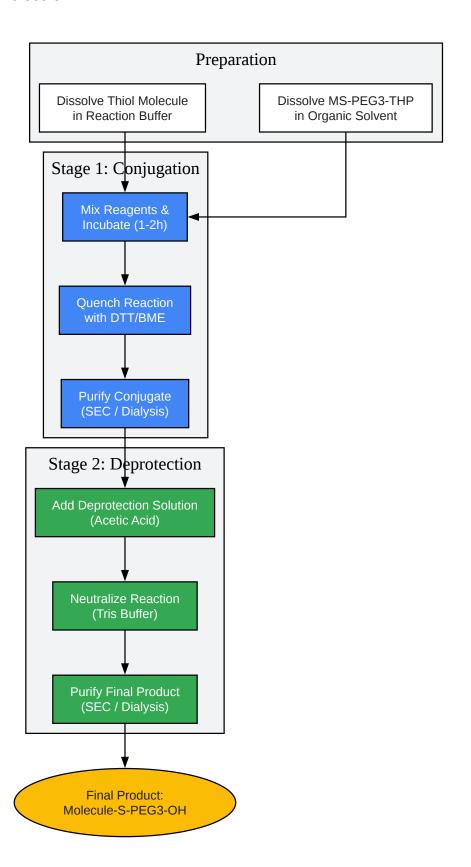
Procedure:

- Acidification: Dissolve the purified conjugate in the deprotection solution.
- Incubation: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS if possible.
- Neutralization: Carefully add the neutralization buffer to raise the pH and stop the reaction.
- Purification: Purify the final deprotected conjugate (Molecule-S-PEG3-OH) using dialysis against the desired storage buffer or SEC.
- Verification: Confirm the removal of the THP group via mass spectrometry (a decrease in mass corresponding to the THP group).

Visualizations Logical Workflow for Synthesis and Conjugation



The following diagram illustrates the overall workflow from reagent preparation to the final, functionalized molecule.





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